1-(3-Bromo-4-methoxyphenyl)-2-hydroxyethanone
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Overview
Description
1-(3-Bromo-4-methoxyphenyl)-2-hydroxyethanone is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxyethanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-hydroxyethanone typically involves the bromination of 4-methoxyacetophenone followed by a hydroxyethylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The hydroxyethylation can be achieved through the reaction of the brominated intermediate with ethylene glycol under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxyethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(3-Bromo-4-methoxyphenyl)-2-oxoethanone.
Reduction: Formation of 1-(3-Bromo-4-methoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)-2-hydroxyethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyethanone moiety may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenyl)ethanone: Lacks the hydroxy group, which may result in different reactivity and applications.
1-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanone: Contains an additional carbon in the hydroxyalkyl chain, potentially altering its chemical properties and uses.
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
RMRCCIFJORMAFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CO)Br |
Origin of Product |
United States |
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